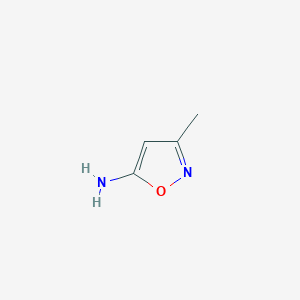
2-Methoxy-6-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-6-(trifluoromethyl)benzoic acid often involves condensation reactions, as demonstrated by the synthesis of a related compound through the reaction of 4-hydroxy-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-2-one with 2-methoxylbenzoyl chloride. This process is characterized by the formation of a conjugated system indicating the involvement of carbonyl groups and double bonds, suggesting a complex synthesis pathway for such compounds (Zhao et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds includes significant features such as nearly planar fragments and specific bond angles that influence the compound's properties. For example, the structure of a compound with a similar functional group arrangement was analyzed, showing two nearly planar fragments forming a specific dihedral angle, indicative of the structured complexity of such molecules (R. Kant et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 2-Methoxy-6-(trifluoromethyl)benzoic acid derivatives can include rearrangements and the loss of small fragments, demonstrating the compound's reactivity and the influence of its structure on these reactions (R. Gillis & Q. N. Porter, 1990).
Physical Properties Analysis
Physical properties such as crystal structure and hydrogen bonding patterns are key to understanding the behavior of 2-Methoxy-6-(trifluoromethyl)benzoic acid derivatives. The analysis of similar compounds' crystalline structures provides insights into the arrangement and interactions at the molecular level, which are critical for predicting the compound's solubility, melting point, and other physical properties (Pablo A. Raffo et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid and its derivatives can be influenced by substituents and the overall molecular structure. Studies on similar compounds, such as the introduction of deuterium and tritium, shed light on the reactivity and potential applications of these molecules in various chemical reactions (V. Shevchenko et al., 2014).
Applications De Recherche Scientifique
-
Scientific Field: Pharmaceutical Chemistry
- Application : The trifluoromethoxy group, which is part of the “2-Methoxy-6-(trifluoromethyl)benzoic acid” molecule, is becoming increasingly important in pharmaceutical chemistry .
- Method of Application : This group is incorporated into bioactive compounds during their synthesis . The specific methods of application can vary depending on the desired end product.
- Results or Outcomes : The trifluoromethoxy group confers increased stability and lipophilicity to the compounds it is incorporated into .
-
Scientific Field: Investigation of ligand binding with chaperones
- Application : “2-Methoxy-6-(trifluoromethyl)benzoic acid” has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
- Method of Application : This involves using surface plasmon resonance and 1 HNMR spectroscopy .
- Results or Outcomes : The outcomes of these investigations can provide valuable insights into the interactions between these ligands and chaperones .
Safety And Hazards
The safety information for 2-Methoxy-6-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJYMQXQDCJQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566997 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)benzoic acid | |
CAS RN |
119692-41-0 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
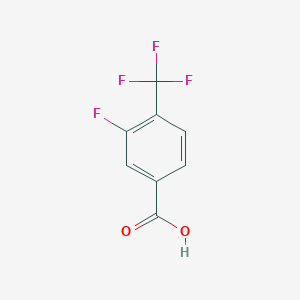
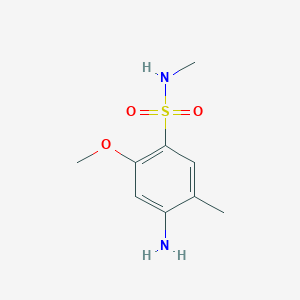
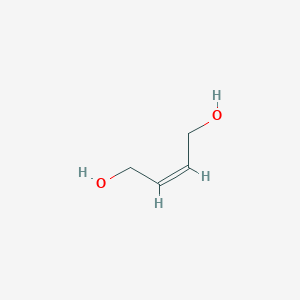

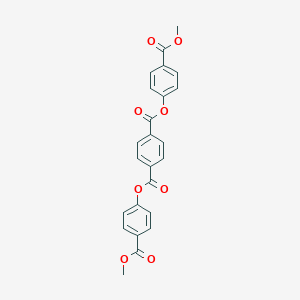
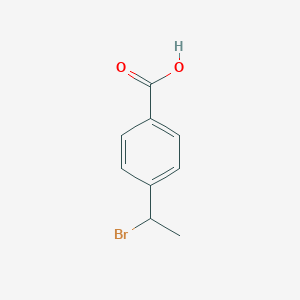
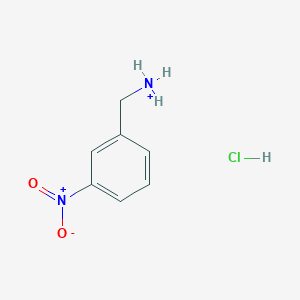
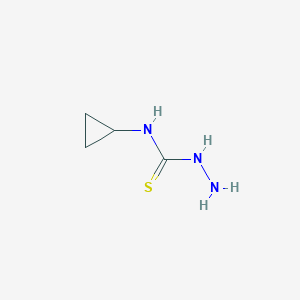
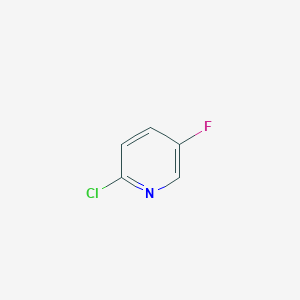
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
